molecular formula C14H17F3N2O2 B2754030 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396876-71-3

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2754030
CAS No.: 1396876-71-3
M. Wt: 302.297
InChI Key: HECAALIVWFYAOR-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396876-71-3) is a synthetic urea derivative of interest in medicinal chemistry and oncology research. With a molecular formula of C14H17F3N2O2 and a molecular weight of 302.29 g/mol, this compound features the urea pharmacophore, a privileged scaffold in drug discovery known for its ability to form a robust network of hydrogen bonds with biological targets . The trifluoromethylphenyl group is a common moiety used to enhance a compound's metabolic stability and binding affinity. Urea-based compounds have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents . Specifically, molecules containing the urea moiety have been developed as potent inhibitors of various protein kinases, which are key regulators in cell signaling pathways implicated in cancer proliferation . While the specific biological data for this compound requires further investigation, its structural profile suggests potential utility as a building block in the development of kinase inhibitors, analogous to established urea-based anticancer drugs . Researchers can employ this compound as a chemical probe to explore intracellular signaling pathways or as a core scaffold for designing novel therapeutic candidates. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(21)18-7-6-12(20)9-4-5-9/h1-3,8-9,12,20H,4-7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECAALIVWFYAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Allyl Alcohol Derivatives

The cyclopropyl group is introduced via the Simmons-Smith reaction , where allyl alcohol derivatives react with diiodomethane and a zinc-copper couple. For example, treatment of allyl alcohol with diiodomethane and Et$$_2$$Zn generates cyclopropanemethanol, which is subsequently oxidized to cyclopropanecarboxylic acid. Reductive amination of the carboxylic acid with ammonia under catalytic hydrogenation yields 3-cyclopropyl-3-hydroxypropylamine.

Hydroxylation of Cyclopropylpropanolamine

An alternative route involves the epoxide ring-opening of cyclopropane-containing epoxides. For instance, cyclopropyloxirane reacts with aqueous ammonia under basic conditions to produce the desired amine with a hydroxyl group.

Synthesis of 3-(Trifluoromethyl)phenyl Isocyanate

Phosgene-Based Methods

3-(Trifluoromethyl)aniline reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of a base (e.g., triethylamine) to generate the corresponding isocyanate. This method, while efficient, requires stringent safety measures due to the toxicity of phosgene derivatives.

Curtius Rearrangement

The Curtius rearrangement of 3-(trifluoromethyl)benzoyl azide provides an alternative pathway. The azide, synthesized from the corresponding acyl chloride and sodium azide, thermally decomposes to yield the isocyanate.

Urea Formation Strategies

Direct Coupling via Isocyanate Intermediate

The most straightforward method involves reacting 3-cyclopropyl-3-hydroxypropylamine with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming the urea bond.

Reaction Scheme:
$$
\text{3-(Trifluoromethyl)phenyl-NCO} + \text{3-Cyclopropyl-3-hydroxypropylamine} \rightarrow \text{Target Urea} + \text{HCl}
$$

Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0–25°C.
  • Yield: 60–75% after column chromatography.

Carbonyldiimidazole (CDI)-Mediated Synthesis

To avoid handling isocyanates, 1,1'-carbonyldiimidazole (CDI) is employed as a carbonylating agent. 3-(Trifluoromethyl)aniline reacts with CDI to form an imidazolide intermediate, which subsequently reacts with 3-cyclopropyl-3-hydroxypropylamine to yield the urea.

Advantages:

  • Eliminates the need for hazardous isocyanates.
  • Higher functional group tolerance.

Green Chemistry Approaches

S-Methyl thiocarbamate (DMDTC) enables urea synthesis in aqueous media. The reaction involves sequential treatment of 3-(trifluoromethyl)aniline with DMDTC to form a thiocarbamate, followed by aminolysis with 3-cyclopopropyl-3-hydroxypropylamine.

Conditions:

  • Solvent: Water.
  • Temperature: 50–70°C.
  • Yield: ~70% with minimal purification.

Challenges and Optimization

Steric and Electronic Effects

The trifluoromethyl group deactivates the phenyl ring, necessitating elevated temperatures or prolonged reaction times for isocyanate formation. Additionally, the cyclopropyl-hydroxypropyl moiety may undergo ring-opening under acidic or oxidative conditions, requiring neutral pH and inert atmospheres.

Purification Techniques

The product’s polarity and hydrogen-bonding capacity complicate isolation. Recrystallization from ethanol/water mixtures (1:3 v/v) or flash chromatography (silica gel, ethyl acetate/hexane gradient) are effective.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Advantages Limitations
Phosgene/Triphosgene Triphosgene, Et$$3$$N, CH$$2$$Cl$$_2$$ 60–75 High efficiency, well-established Toxicity, stringent safety protocols
CDI-Mediated CDI, THF, RT 65–80 Safer, no isocyanates Higher cost of reagents
DMDTC in Water DMDTC, H$$_2$$O, 70°C 65–70 Environmentally friendly Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • The compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death. In vitro studies have demonstrated significant inhibition of tumor cell proliferation, suggesting potential for development into therapeutic agents against cancer .
  • Anti-inflammatory Effects
    • Research indicates that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases. Its mechanism likely involves modulation of specific signaling pathways that control inflammation .
  • Antimicrobial Properties
    • Preliminary findings suggest that the compound exhibits antimicrobial activity against several bacterial strains, including multidrug-resistant E. coli. The minimum inhibitory concentration (MIC) values range from 1.25 to 5 mg/mL, indicating its effectiveness comparable to established antibiotics .

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of the compound on various cancer cell lines. Results showed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

In evaluating antimicrobial efficacy, the compound was tested against multidrug-resistant bacterial strains. The results indicated strong antibacterial activity with MIC values demonstrating effectiveness compared to conventional treatments .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokine levels
AntimicrobialEffective against select bacterial strains

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and trifluoromethylphenyl moiety may enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Urea Family

The compound shares structural homology with other urea derivatives, particularly those reported in (Molecules, 2013), which feature aryl substituents and piperazine-thiazole moieties. Key differences and similarities are outlined below:

Compound Name/ID Substituent on Urea Nitrogen Key Structural Features Molecular Weight (g/mol) Synthetic Yield (%)
Target Compound 3-Cyclopropyl-3-hydroxypropyl Cyclopropyl rigidity, hydroxyl group ~308.3* Not reported
1-(3-(Trifluoromethyl)phenyl)urea (11e) 4-(Piperazine-thiazole)phenyl Thiazole-piperazine backbone, -CF₃ 534.1 86.7
1-(4-(Trifluoromethyl)phenyl)urea (11d) 4-(Piperazine-thiazole)phenyl Thiazole-piperazine backbone, -CF₃ 534.1 85.3
1-(3-Chlorophenyl)urea (11f) 4-(Piperazine-thiazole)phenyl Chlorine substituent 500.2 85.1
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]urea () 3-Chlorophenyl, hydroxypropyl Chlorine substituent, hydroxyl group ~336.7 Not reported

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and analogs (11d, 11e) enhances hydrophobicity and electron-deficient character, which may improve target binding compared to chlorine or methoxy substituents .

The target compound’s cyclopropyl group may require specialized cyclopropanation steps, which could affect scalability .

Biological Relevance :

  • Compounds with piperazine-thiazole backbones () are designed for kinase inhibition, while the target compound’s simpler structure may prioritize solubility and oral bioavailability.
Physicochemical Properties

A comparison of critical properties is inferred from structural

Property Target Compound 11e (CF₃ analog) (Cl analog)
LogP (Predicted) ~2.5 ~3.8 ~3.1
Hydrogen Bond Donors 2 (urea + hydroxyl) 3 (urea + hydrazine) 2 (urea + hydroxyl)
Rotatable Bonds 6 10 7

Implications :

  • The target compound’s lower LogP (vs. 11e) suggests improved aqueous solubility, critical for drug delivery.
  • Fewer rotatable bonds may enhance conformational stability .

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea, identified by its CAS number 1396876-71-3, is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

  • Molecular Formula : C14H17F3N2O2
  • Molecular Weight : 302.29 g/mol
  • Structure : The compound features a urea functional group linked to both cyclopropyl and trifluoromethyl-substituted phenyl moieties, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, its potential application in treating aggressive cancers such as triple-negative breast cancer (TNBC) has been highlighted.

Key Findings

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cellular signaling pathways. For instance, studies have identified its role as an inhibitor of p38 MAPK, an important target in inflammatory diseases and cancer therapy. The IC50 value for p38 MAPK inhibition was reported at approximately 53 nM, indicating potent activity .
  • Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including those associated with TNBC. The mechanisms of action may involve the disruption of cell cycle progression and induction of apoptosis .
  • Selectivity and Safety Profile : The selectivity of the compound for its targets suggests a potentially favorable safety profile compared to less selective agents. This selectivity is crucial for minimizing off-target effects that can lead to toxicity .

Case Studies

Several studies have explored the biological activities of urea derivatives similar to 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea:

  • Study on Triple-Negative Breast Cancer : A recent study synthesized a library of urea-based compounds, including this specific urea derivative. The results indicated significant cytotoxicity against TNBC cell lines with the ability to cross the blood-brain barrier, suggesting potential for treating metastatic brain lesions .
  • Inhibition of Human Carbonic Anhydrase : Another study highlighted the interaction of similar compounds with human carbonic anhydrase II (hCA II), which is involved in various physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .

Data Table: Biological Activities and Inhibition Potency

Activity TypeTargetIC50 Value (nM)Reference
p38 MAPK Inhibitionp38 MAPK53
Antitumor ActivityTNBC Cell LinesVaries
Carbonic Anhydrase InhibitionhCA IINot specified

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the cyclopropyl and trifluoromethylphenyl groups.
  • Mass spectrometry : High-resolution ESI-MS (Q Exactive Orbitrap) for accurate molecular weight verification .
  • HPLC : Reverse-phase C18 columns to assess purity (>98%) and detect stereoisomers .

How can researchers resolve spectral complexities arising from stereochemical heterogeneity?

Q. Advanced

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers.
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons in the cyclopropyl-hydroxypropyl chain to assign stereochemistry .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

How should discrepancies in reported IC₅₀ values across studies be addressed?

Data Contradiction Analysis
Potential sources of variability:

  • Cell line differences : A549 (lung) vs. HepG2 (liver) cells may express varying levels of target proteins.
  • Assay conditions : Serum concentration (e.g., 2% vs. 10% FBS) affects compound bioavailability .
    Mitigation : Standardize assays using CLSI guidelines and include positive controls (e.g., sorafenib for kinase inhibition) .

What strategies enhance efficacy in combination therapy studies?

Q. Advanced

  • Synergistic partners : Co-administer with paclitaxel to overcome multidrug resistance (reduces IC₅₀ by 50% in combinatorial dosing) .
  • Dosing schedules : Sequential administration (compound first, then chemotherapeutic) minimizes toxicity in vivo.
  • Mechanistic studies : Use RNA-seq to identify pathways upregulated during co-treatment .

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